molecular formula C19H26ClN3 B13743268 10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine CAS No. 32047-72-6

10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine

Cat. No.: B13743268
CAS No.: 32047-72-6
M. Wt: 331.9 g/mol
InChI Key: NYUMGRCHKCJLBG-UHFFFAOYSA-N
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Description

10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine is a compound belonging to the class of dibenzodiazepines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a diazepine ring fused with two benzene rings and a diethylaminoethyl side chain, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzophenone with diethylaminoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. For instance, the use of a flow platform for the synthesis of benzodiazepines has been reported, allowing for the production of various benzodiazepine derivatives with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The diethylaminoethyl side chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine involves its interaction with specific molecular targets. It is believed to bind to receptors in the central nervous system, modulating neurotransmitter activity and producing therapeutic effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine is unique due to its specific side chain and the resulting chemical properties. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

32047-72-6

Molecular Formula

C19H26ClN3

Molecular Weight

331.9 g/mol

IUPAC Name

2-(6,11-dihydrobenzo[b][1,4]benzodiazepin-5-yl)ethyl-diethylazanium;chloride

InChI

InChI=1S/C19H25N3.ClH/c1-3-21(4-2)13-14-22-15-16-9-5-6-10-17(16)20-18-11-7-8-12-19(18)22;/h5-12,20H,3-4,13-15H2,1-2H3;1H

InChI Key

NYUMGRCHKCJLBG-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1CC2=CC=CC=C2NC3=CC=CC=C31.[Cl-]

Origin of Product

United States

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